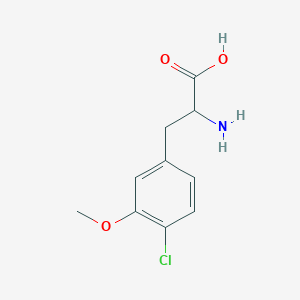
4-Chloro-3-methoxy-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methoxy-L-phenylalanine is an amino acid derivative characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the third position on the phenyl ring of L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-L-phenylalanine typically involves the chlorination and methoxylation of L-phenylalanine. One common method includes:
Chlorination: L-phenylalanine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent like sodium methoxide or dimethyl sulfate to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are used to maximize yield and purity. Catalysts and solvents may also be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-3-methoxybenzaldehyde or 4-chloro-3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-L-phenylalanine.
Substitution: Formation of 4-amino-3-methoxy-L-phenylalanine or 4-thio-3-methoxy-L-phenylalanine.
Scientific Research Applications
4-Chloro-3-methoxy-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxy-L-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as phenylalanine hydroxylase and aromatic amino acid decarboxylase.
Pathways: It can be incorporated into metabolic pathways leading to the synthesis of neurotransmitters like dopamine and serotonin. The presence of the chlorine and methoxy groups can modulate the compound’s affinity and activity towards these enzymes, affecting the overall metabolic outcome.
Comparison with Similar Compounds
4-Chloro-3-methoxy-L-phenylalanine can be compared with other substituted phenylalanine derivatives:
Similar Compounds: 4-Chloro-L-phenylalanine, 3-Methoxy-L-phenylalanine, 4-Bromo-3-methoxy-L-phenylalanine.
Uniqueness: The combination of both chlorine and methoxy groups in this compound provides unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This dual substitution pattern is less common and offers distinct advantages in specific synthetic and biological applications.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |
InChI Key |
DVSYRLUHXAYEMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















